molecular formula C34H70O4S2 B13788829 Ethane, 1,2-bis(hexadecylsulfonyl)- CAS No. 73986-93-3

Ethane, 1,2-bis(hexadecylsulfonyl)-

Cat. No.: B13788829
CAS No.: 73986-93-3
M. Wt: 607.1 g/mol
InChI Key: HUGFSDOZBXQLRR-UHFFFAOYSA-N
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Description

1,2-Bis(hexadecylsulfonyl)ethane is an organic compound with the molecular formula C34H70O4S2. It is a heterocyclic organic compound primarily used for research purposes . This compound is characterized by its two hexadecylsulfonyl groups attached to an ethane backbone, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(hexadecylsulfonyl)ethane typically involves the reaction of hexadecylsulfonyl chloride with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the sulfonyl chloride groups, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 1,2-Bis(hexadecylsulfonyl)ethane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hexadecylsulfonyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,2-Bis(hexadecylsulfonyl)ethane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Bis(hexadecylsulfonyl)ethane involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activities and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(hexadecylsulfonyl)ethane is unique due to its long alkyl chains and sulfonyl groups, which confer specific chemical and physical properties. These features make it suitable for applications requiring hydrophobic interactions and strong sulfonyl group reactivity .

Properties

CAS No.

73986-93-3

Molecular Formula

C34H70O4S2

Molecular Weight

607.1 g/mol

IUPAC Name

1-(2-hexadecylsulfonylethylsulfonyl)hexadecane

InChI

InChI=1S/C34H70O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(35,36)33-34-40(37,38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

HUGFSDOZBXQLRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

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